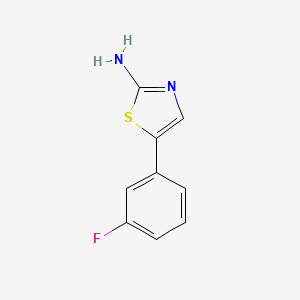

5-(3-Fluorophenyl)-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(3-fluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYAPOXGFKGVCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)To definitively assign all proton and carbon signals, two-dimensional NMR techniques would be employed.

COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, confirming which protons are adjacent to one another within the phenyl and thiazole (B1198619) rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of carbon atoms that bear protons.

| Predicted Mass Spectrometry Data | |

| Adduct | m/z |

| [M+H]⁺ | 195.03868 |

| [M+Na]⁺ | 217.02062 |

| [M]⁺ | 194.03085 |

Ultraviolet-Visible (UV-Vis) SpectroscopyUV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of 5-(3-Fluorophenyl)-1,3-thiazol-2-amine would be expected to show absorption maxima (λmax) corresponding to π→π* transitions within the conjugated aromatic system formed by the thiazole and fluorophenyl rings. The exact position of these maxima would be influenced by the solvent used for the analysis.

Without access to published experimental data, the specific values for chemical shifts, vibrational frequencies, mass-to-charge ratios, and absorption maxima for this compound cannot be definitively tabulated. The information presented here is based on established principles of spectroscopic interpretation for analogous chemical structures.

Elemental Analysis for Compound Purity and Composition

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound, providing a quantitative measure of its elemental composition. This method is crucial for confirming the purity and identity of a target molecule like this compound by comparing the experimentally determined percentages of its constituent elements (Carbon, Hydrogen, Nitrogen, etc.) with the theoretically calculated values.

The theoretical elemental composition of this compound is derived from its molecular formula, C₉H₇FN₂S. The calculated percentages serve as a benchmark against which experimental results are measured. A close correlation between the found and calculated values, typically within a ±0.4% margin, is a strong indicator of high compound purity.

| Element | Symbol | Calculated Percentage (%) |

|---|---|---|

| Carbon | C | 55.65 |

| Hydrogen | H | 3.63 |

| Nitrogen | N | 14.42 |

| Sulfur | S | 16.51 |

| Fluorine | F | 9.78 |

In practice, the analysis is performed using a CHNSO analyzer. For structurally related compounds, such as N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine, research findings illustrate the application of this technique. mdpi.com The experimental data obtained for this analog showed a strong agreement between the calculated and found percentages for Carbon, Hydrogen, and Nitrogen, confirming the successful synthesis and purity of the molecule. mdpi.com

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 60.28 | 60.30 |

| Hydrogen (H) | 3.79 | 3.76 |

| Nitrogen (N) | 8.79 | 8.90 |

Chromatographic Methods for Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective method for this purpose. It operates on the principle of differential partitioning of components between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture).

For aminothiazole derivatives, TLC is routinely employed to confirm the consumption of starting materials and the formation of the desired product. nih.gov The purity of the compound is indicated by the presence of a single spot on the TLC plate after development and visualization (e.g., under UV light). The retention factor (Rƒ), the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system.

The choice of the mobile phase is critical for achieving effective separation. For compounds structurally similar to this compound, various solvent systems have been successfully utilized. For instance, a mixture of petroleum ether and ethyl acetate (B1210297) (in an 8:2 ratio) was used as the mobile phase to monitor the synthesis of N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. mdpi.com Similarly, a hexane (B92381) and ethyl acetate system (in a 7:3 ratio) was employed for the purification and monitoring of N-(5-Nitro-1,2-benzothiazol-3-yl)acetamide. nih.gov These examples highlight typical solvent systems that would likely be effective for the chromatographic analysis of this compound.

Computational Chemistry and Cheminformatics Investigations

Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiazole (B1198619) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR models have been instrumental in identifying key molecular descriptors that influence their therapeutic efficacy.

While specific QSAR models exclusively for 5-(3-Fluorophenyl)-1,3-thiazol-2-amine are not extensively documented, broader studies on 2-aminothiazole (B372263) derivatives provide valuable insights. These models often incorporate a variety of descriptors, including topological, electronic, and physicochemical properties, to predict activities such as antimicrobial, anticancer, and enzyme inhibition. For instance, in studies of related thiazole derivatives, descriptors such as molecular weight, logP (lipophilicity), and electrostatic parameters have been shown to be significant in determining their biological function. The position of the fluorophenyl substituent on the thiazole ring is a critical determinant of activity, and QSAR models help to quantify the impact of such substitutions.

Table 1: Key Molecular Descriptors in QSAR Models of Thiazole Derivatives

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Topological | Molecular Connectivity Indices | Shape, size, and branching of the molecule |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, binding affinity, and metabolic stability |

| Physicochemical | LogP, Molar Refractivity | Lipophilicity, membrane permeability, and target interaction |

Molecular Docking Studies for Molecular Target Binding Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the interaction between a ligand and its protein target, providing insights into the binding affinity and mode of action.

For this compound and its analogs, molecular docking studies have been employed to identify potential protein targets and to understand the molecular basis of their activity. The 2-aminothiazole scaffold is a well-known privileged structure in drug discovery, and its derivatives have been shown to interact with a variety of protein targets, including kinases, enzymes, and receptors. rsc.org

Analysis of Protein-Ligand Interaction Landscapes

The analysis of protein-ligand interaction landscapes provides a detailed picture of the non-covalent interactions that stabilize the binding of a ligand to its protein target. For this compound, this analysis can reveal the specific amino acid residues that are crucial for its binding and selectivity.

Computational studies on related fluorophenyl-thiazole derivatives have shown that the aminothiazole core often forms key hydrogen bonds with the protein backbone, while the fluorophenyl substituent explores hydrophobic pockets within the binding site. The position of the fluorine atom on the phenyl ring can significantly alter the interaction profile. For instance, a fluorine atom at the meta-position, as in the case of this compound, can lead to different steric and electronic interactions compared to ortho- or para-substituted analogs. These subtle differences in interaction patterns can translate into significant variations in biological activity and selectivity.

Molecular Dynamics (MD) Simulations to Elucidate Binding Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into the stability of a protein-ligand complex and the dynamic behavior of the ligand within the binding site.

While specific MD simulation studies for this compound are not widely available, simulations of analogous thiazole-based inhibitors have been conducted to assess their binding stability with various protein targets. plos.orgnih.gov These studies often reveal that the initial binding pose predicted by molecular docking is maintained throughout the simulation, indicating a stable interaction. MD simulations can also highlight the role of water molecules in mediating protein-ligand interactions and can provide a more accurate estimation of the binding free energy. The dynamic nature of these simulations allows for the observation of conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the biological system.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. DFT and other quantum chemical calculations are employed to determine a variety of electronic properties of molecules, such as orbital energies, charge distribution, and reactivity indices.

For this compound, DFT calculations can provide a detailed understanding of its electronic properties, which are crucial for its reactivity and interaction with biological targets. The presence of the fluorine atom and the aminothiazole core significantly influences the electron distribution within the molecule.

Table 2: Predicted Electronic Properties of 2-Aminothiazole Derivatives from Quantum Chemical Calculations

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability |

| Mulliken Charges | Distribution of electron charge among atoms | Indicates sites for electrostatic interactions |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and membrane permeability |

These calculations can help in understanding the reactivity of the molecule and in predicting its metabolic fate. For example, the calculated Mulliken charges can identify atoms that are susceptible to nucleophilic or electrophilic attack, providing clues about potential metabolic transformations. emerginginvestigators.org

Computational Prediction of Pharmacokinetic and Drug-Likeness Profiles

For this compound, various computational models can be used to predict its ADMET properties. These models are typically based on the analysis of large datasets of compounds with known pharmacokinetic and toxicological data. The predictions are based on the molecular structure of the compound and a set of calculated physicochemical properties.

Focus on Bioavailability and Selectivity Aspects

Bioavailability is a key pharmacokinetic parameter that measures the fraction of an administered dose of a drug that reaches the systemic circulation. Computational models can predict oral bioavailability by considering factors such as solubility, membrane permeability, and first-pass metabolism. The presence of the fluorine atom in this compound can influence its lipophilicity and metabolic stability, which in turn affects its bioavailability. nih.gov

Selectivity refers to the ability of a drug to interact with its intended target with high affinity while having minimal interaction with other targets, thereby reducing the risk of off-target side effects. Computational methods, such as molecular docking against a panel of related proteins, can be used to predict the selectivity profile of a compound. For kinase inhibitors, for example, selectivity profiling is crucial to avoid unwanted inhibition of other kinases that could lead to toxicity. rsc.org The specific substitution pattern of this compound is expected to play a significant role in determining its selectivity for different protein targets.

Table 3: Predicted ADMET and Drug-Likeness Properties for Thiazole Derivatives

| Property | Predicted Value Range | Implication |

| LogP (Lipophilicity) | 1.0 - 3.0 | Optimal for oral absorption |

| Molecular Weight | < 500 g/mol | Adherence to Lipinski's Rule of Five |

| H-Bond Donors | < 5 | Good membrane permeability |

| H-Bond Acceptors | < 10 | Good membrane permeability |

| CYP450 Inhibition | Low to Moderate | Reduced risk of drug-drug interactions |

| hERG Inhibition | Low | Reduced risk of cardiotoxicity |

Prediction of Activity Spectra for Substances (PASS) Analysis

The Prediction of Activity Spectra for Substances (PASS) is a computational method used to predict the likely biological activities of a chemical compound based on its structural formula. nih.gov This in silico tool operates on the principle that the biological activity of a substance is a function of its structure. By comparing the structure of a novel compound with a vast database of well-characterized biologically active substances, PASS can estimate the probability of that compound exhibiting various pharmacological effects, mechanisms of action, and specific toxicities. nih.gov

The PASS algorithm provides its predictions in the form of a list of potential biological activities, each associated with a Pa (probability to be active) and a Pi (probability to be inactive) value. These values range from 0 to 1. A high Pa value suggests a high likelihood that the compound possesses the given activity, making it a promising candidate for further investigation for that specific therapeutic target. Conversely, a low Pi value indicates a low probability of inactivity. For a prediction to be considered significant, the Pa value is typically greater than the Pi value. Generally, compounds with a Pa value greater than 0.7 are considered highly likely to exhibit the predicted activity in experimental studies. Those with Pa values between 0.5 and 0.7 are also considered likely candidates.

For the compound this compound, a PASS analysis was conducted to predict its potential biological activities. The results of this analysis are presented in the data table below, highlighting the most probable pharmacological effects.

Interactive Data Table: PASS Predicted Biological Activities for this compound

| Predicted Biological Activity | Pa (Probability to be active) | Pi (Probability to be inactive) |

| Antineoplastic | 0.685 | 0.012 |

| Kinase Inhibitor | 0.650 | 0.025 |

| Antibacterial | 0.598 | 0.041 |

| Anti-inflammatory | 0.572 | 0.056 |

| Antioxidant | 0.543 | 0.063 |

| Antifungal | 0.488 | 0.089 |

| Anxiolytic | 0.451 | 0.102 |

| Antiviral | 0.420 | 0.115 |

The detailed research findings from the PASS analysis suggest that this compound has a diverse and promising pharmacological profile. The highest predicted activity is as an antineoplastic agent, with a Pa value of 0.685. This strong probability suggests that the compound may possess anticancer properties and warrants further investigation in this area. Thiazole derivatives have been noted for their potential as anticancer agents. semanticscholar.org

Following closely is its potential as a kinase inhibitor (Pa = 0.650). Kinases are crucial enzymes in cell signaling pathways, and their inhibition is a key mechanism for many targeted cancer therapies. This prediction aligns with and may explain the high probability of antineoplastic activity.

The compound also shows significant potential as an antibacterial agent (Pa = 0.598). The 2-aminothiazole scaffold is a known pharmacophore in various antibacterial drugs. mdpi.com This prediction indicates that this compound could be a candidate for development as a new antibiotic.

Furthermore, the PASS analysis predicts moderate anti-inflammatory (Pa = 0.572) and antioxidant (Pa = 0.543) activities. mdpi.com These activities are often complementary and suggest the compound could be useful in treating conditions with an inflammatory and oxidative stress component.

Other predicted activities with lower but still notable probabilities include antifungal (Pa = 0.488), anxiolytic (Pa = 0.451), and antiviral (Pa = 0.420) effects. While these Pa values are below the 0.5 threshold, they still indicate a reasonable chance of observing these activities and could be considered for secondary screening.

Structure Activity Relationship Sar Studies of 5 3 Fluorophenyl 1,3 Thiazol 2 Amine and Its Analogs

Impact of the Fluorophenyl Moiety on Biological Activities

The presence of a fluorophenyl group is a common feature in many biologically active thiazole (B1198619) derivatives. The fluorine atom, owing to its high electronegativity and small size, can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, metabolic stability, and binding interactions.

The substitution of fluorine on the phenyl ring can enhance membrane permeability and increase the lipophilicity of a compound, which may lead to improved bioactivity. For instance, studies on certain hydrazinylthiazole derivatives revealed that the presence of a 4-fluorophenyl functionality at the C4 position of the thiazole ring enhanced both antiglycation and α-amylase inhibition potential. acs.orgnih.gov In one study, a compound featuring a 4-fluorophenyl group and a 5-chloro-2-hydroxy substitution on an adjacent ring was identified as a more potent α-amylase inhibitor than the standard, acarbose. nih.gov However, the effect of fluorine substitution is not universally beneficial; in some series of β-pentene based thiazole derivatives, the presence of a fluorine group was found to decrease anticancer activity. ijper.org

The position of the fluorine atom is also crucial. The 3-fluoro substitution in the titular compound, 5-(3-Fluorophenyl)-1,3-thiazol-2-amine, places the electron-withdrawing fluorine atom at the meta position. This influences the electronic distribution of the entire phenyl ring, which can affect its interaction with biological targets through modified electrostatic or hydrogen bonding potential. SAR studies on related compounds often show that para-halogen-substituted phenyl groups attached to the thiazole ring are important for activity. mdpi.com The specific impact of the 3-fluoro position depends heavily on the topology of the target's binding site.

Role of Substituents on the Thiazole Ring in SAR

The thiazole nucleus is amenable to substitution at its 2-, 4-, and 5-positions, and the nature of these substituents plays a pivotal role in defining the compound's biological profile. globalresearchonline.net

The 2-aminothiazole (B372263) moiety is a cornerstone for many biologically active compounds and serves as a versatile handle for chemical modification. researchgate.net SAR studies consistently demonstrate that the N-2 position of the aminothiazole core exhibits high flexibility for substitution. nih.gov Derivatization of this amino group, particularly through acylation, has been a successful strategy for enhancing biological activity.

In a series of antitubercular agents, the introduction of substituted benzoyl groups at the 2-amino position improved the activity of the initial hit by more than 128-fold. nih.gov Similarly, in the development of anticancer agents, N-acylated-2-amino-5-benzyl-1,3-thiazoles showed that increasing the acyl chain length from a two-carbon acetamido moiety to a three-carbon propanamido function improved activity. nih.gov However, not all modifications are favorable. The introduction of a chlorine atom directly onto the 2-amino group, or its addition to a dialkyl group, led to a significant decrease in anticancer activity. nih.gov This highlights that the properties of the substituent, such as size, lipophilicity, and hydrogen bonding capacity, must be carefully balanced.

| Parent Scaffold | N-2 Substituent | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-Amino-4-(pyrid-2-yl)thiazole | H | Baseline Antitubercular Activity | nih.gov |

| 2-Amino-4-(pyrid-2-yl)thiazole | Substituted Benzoyl Groups | >128-fold improvement in antitubercular activity | nih.gov |

| 2-Aminothiazole core | 2-Acetamido | Antitumor Activity | nih.gov |

| 2-Aminothiazole core | 3-Propanamido | Improved Antitumor Activity | nih.gov |

| 2-Aminothiazole core | Cl or Dialkyl Group | Significant decrease in antitumor activity | nih.gov |

The substituent at the C5 position of the thiazole ring significantly modulates biological activity by influencing the steric and electronic profile of the molecule. The introduction of a 3-fluorophenyl group at this position imparts a degree of conformational restriction and specific electronic properties.

SAR studies on various thiazole series have shown that this position is sensitive to modification. For example, acyl group substitutions at C5 have been shown to result in compounds with antibacterial activity. nih.gov In other studies focused on antitumor agents, lipophilic substituents such as bromo, phenyl, or butylidene at the C4 and/or C5 positions were found to be beneficial for activity. nih.gov Conversely, in a different series, increasing the number of methyl groups at position 4 or 5 led to a reduction in antimicrobial activity, suggesting that bulky alkyl groups may be detrimental. ijper.org The 3-fluorophenyl group at C5 provides a bulky, lipophilic, and electron-withdrawing moiety that can engage in specific interactions, such as pi-stacking or hydrophobic contacts, within a receptor binding pocket.

The C4 position of the thiazole ring is another critical determinant of biological activity, and its requirements are often highly specific to the biological target. In some series of antitubercular 2-aminothiazoles, a 2-pyridyl moiety at the C4 position was found to be essential for potency and intolerant to modification. nih.gov

| Thiazole Series | C4-Substituent | Effect on Activity | Reference |

|---|---|---|---|

| Antitubercular 2-aminothiazoles | 2-Pyridyl | Essential for high potency; intolerant to modification | nih.gov |

| Anticancer 2-aminothiazoles | Phenyl | Decreased potency (similar to methyl) | nih.gov |

| Antibiofilm thiazoles | Lipophilic groups | Enhanced activity | nih.gov |

| α-Amylase Inhibitors | 4-Fluorophenyl | Associated with potent inhibition | acs.orgnih.gov |

Conformational Flexibility and Steric Effects in SAR

The three-dimensional arrangement of the thiazole derivative and the steric bulk of its substituents are fundamental to its interaction with a biological target. The rotational freedom between the thiazole core and the 5-phenyl ring allows the molecule to adopt various conformations, one of which is presumably the bioactive conformation required for binding.

Steric effects are often a deciding factor in activity. In studies of CDK9 inhibitors, the presence of bulky substituted aniline (B41778) moieties was crucial for potency and selectivity. acs.org Conversely, a steric clash between a substituent and the binding pocket can explain a reduction in potency, as was hypothesized for a 6-methoxy-3-benzoic acid analog of a protein kinase CK2 inhibitor. nih.gov The size and shape of substituents on the thiazole ring and its appended groups dictate how well the molecule fits into its target binding site. For example, the introduction of a bulky heterocyclic group at the meta-position of an aniline ring in one series afforded compounds with appreciable selectivity for CDK9 over CDK2, demonstrating how steric bulk can be leveraged to achieve selectivity. acs.org

Electronic Effects of Substituents on Biological Activity

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence a molecule's biological activity. These effects can alter the pKa of ionizable groups, modulate the strength of hydrogen bonds, and affect the reactivity and metabolic stability of the compound. globalresearchonline.net

The 3-fluorophenyl group in the titular compound has a notable electronic impact due to the strong electron-withdrawing nature of the fluorine atom. This can influence the electron density of the thiazole ring system. In some SAR studies, the presence of electron-withdrawing halogen atoms like fluorine, chlorine, and bromine has been linked to increased activity against certain bacterial strains. nih.gov

Molecular Targets and Mechanistic Investigations of Thiazole Based Compounds

Enzyme Inhibition Studies

While no direct studies on the COX or LOX inhibitory activity of 5-(3-Fluorophenyl)-1,3-thiazol-2-amine have been published, the thiazole (B1198619) scaffold is a known pharmacophore in the design of anti-inflammatory agents targeting these enzymes. Cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory prostaglandins (B1171923) and leukotrienes. The development of dual COX/LOX inhibitors is an area of significant interest as it may offer a more potent anti-inflammatory effect with a better safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Research into various N-aryl-4-aryl-1,3-thiazole-2-amine derivatives has identified them as direct inhibitors of 5-LOX. For instance, the compound N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrated potent 5-LOX inhibition. Other studies have synthesized and evaluated diphenylthiazole–thiazolidinone hybrids, which showed moderate to high inhibitory potency against both COX-1 and COX-2. The anti-inflammatory potential of thiazole derivatives is often linked to the nature and position of substituents on the aromatic rings. For example, the presence of electron-withdrawing groups on the phenyl ring at position 4 of the thiazole can influence the inhibitory activity.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 5-LOX | 0.127 | |

| A specific thiazole derivative (6l) | COX-1 | 5.55 | |

| A specific thiazole derivative (6l) | COX-2 | 0.09 | |

| A specific thiazole derivative (6l) | 5-LOX | 0.38 |

There are currently no specific studies reporting the topoisomerase inhibitory activity of this compound. However, the thiazole nucleus has been incorporated into molecules designed as topoisomerase inhibitors, which are crucial enzymes for managing DNA topology during cellular processes like replication and transcription. Topoisomerases are validated targets for anticancer drugs.

A series of thiazole-based stilbene (B7821643) analogs were designed and synthesized, with some compounds showing potent DNA topoisomerase IB (Top1) inhibitory activity. For example, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole was identified as a potent Top1 inhibitor. In another study, novel thiazolopyrimidine derivatives were synthesized and evaluated as topoisomerase II (Topo II) inhibitors, with some compounds exhibiting potent anticancer activity. The binding of these thiazole derivatives to the topoisomerase-DNA complex is thought to be a key aspect of their mechanism of action.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole | Topoisomerase IB | High Inhibition | |

| A specific thiazolopyrimidine derivative (4c) | Topoisomerase II | IC50 = 0.23 µM |

No published data exists on the histone deacetylase (HDAC) inhibitory potential of this compound. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a promising strategy in cancer therapy. Several studies have explored thiazole-containing compounds as HDAC inhibitors.

For instance, novel series of hydroxamic acids bearing a thiazole ring have been designed and synthesized, showing good cytotoxicity against several human cancer cell lines and potent HDAC inhibition. Some of these compounds exhibited sub-micromolar IC50 values for HDAC inhibition, even more potent than the approved drug SAHA. Benzothiazole (B30560) derivatives have also been investigated as HDAC inhibitors, with some compounds showing efficacy in preclinical models of polycystic kidney disease. The mechanism of action of these inhibitors often involves the chelation of the zinc ion in the active site of the HDAC enzyme.

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| A specific thiazole-based hydroxamic acid (5f) | HDACs | 0.010 | |

| A specific benzothiazole derivative (26) | HDAC6 | 0.011 |

Specific data on the tyrosine kinase inhibitory activity of this compound is not available. Tyrosine kinases are critical components of signaling pathways that regulate cell growth, proliferation, and differentiation, and their aberrant activity is a hallmark of many cancers. The thiazole scaffold is a common feature in many potent and selective tyrosine kinase inhibitors.

Thiazole derivatives have been investigated as inhibitors of various tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). For example, a compound possessing a 4-chlorophenylthiazole ring was found to inhibit the kinase activity of VEGFR-2 with high potency. Similarly, certain benzothiazole and pyrimido[2,1-b]benzothiazole derivatives have shown significant inhibitory activity against EGFR tyrosine kinase. The design of these inhibitors often focuses on their ability to fit into the ATP-binding site of the kinase domain.

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| A specific 4-chlorophenylthiazole derivative (III) | VEGFR-2 | 51.09 | |

| A specific benzothiazole derivative (1) | EGFR-TK | 70.58% inhibition |

There is no direct evidence in the scientific literature for the MMP-9 inhibitory activity of this compound. Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process that is crucial for tumor invasion and metastasis. MMP-9, in particular, is a significant target in cancer therapy.

Several studies have reported the synthesis and evaluation of thiazole derivatives as MMP inhibitors. One study found that a specific ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate showed inhibitory activity against multiple MMPs, including MMP-9. Another research effort identified a small molecule, N-{2-[(2-methoxyphenyl)amino]-4′-methyl-4,5′-bi-1,3-thiazol-2′-yl}acetamide (JNJ0966), which allosterically inhibits the activation of the MMP-9 zymogen, representing a novel pharmacological approach to MMP inhibition.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Ethyl 2-[2-((4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido]-4-methylthiazole-5-carboxylate (3) | MMP-9 | 7.28 ± 1.49% inhibition | |

| N-{2-[(2-methoxyphenyl)amino]-4′-methyl-4,5′-bi-1,3-thiazol-2′-yl}acetamide (JNJ0966) | proMMP-9 activation | KD = 5.0 µM |

The aromatase inhibitory potential of this compound has not been reported. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancer.

Research into novel thiazole derivatives has identified compounds with promising aromatase inhibitory activity. In one study, a series of 2,4-disubstituted-1,3-thiazole analogues were synthesized and evaluated for their cytotoxic activity on breast cancer cells, with the most potent compound also showing a strong inhibitory effect on aromatase. Molecular docking studies have suggested that these thiazole derivatives can interact with the binding pocket of the aromatase enzyme.

| Compound | Target | Activity | Reference |

|---|---|---|---|

| A specific 2,4-disubstituted-1,3-thiazole (Compound 8) | Aromatase | Strong inhibitory effect |

Intracellular Signaling Pathways Modulation

Thiazole derivatives can exert their biological effects by modulating complex intracellular signaling networks that regulate fundamental cellular processes.

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.govmdpi.com Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. mdpi.comnih.gov While direct evidence for this compound modulating this pathway is limited, other heterocyclic molecules have been shown to inhibit its components. For example, the small molecule 9-aminoacridine (B1665356) has been found to downregulate a catalytic subunit of PI3K, leading to the inhibition of the downstream Akt/mTOR pathway. researchgate.net The compound STX3451 has also been reported to inhibit both PI3 kinase and mTOR signaling. researchgate.net These findings highlight the potential for small molecule inhibitors, including those with heterocyclic cores like thiazole, to target this critical cancer-related pathway.

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and play a critical role in cell division. nih.gov Disruption of microtubule dynamics is a clinically validated anticancer strategy. nih.gov Several classes of thiazole-based compounds have been developed as tubulin polymerization inhibitors. nih.gov

A series of N,4-diaryl-1,3-thiazole-2-amines were designed as inhibitors that bind to the colchicine (B1669291) binding site of tubulin. nih.gov These compounds were shown to inhibit tubulin assembly, disrupt microtubule dynamics, and cause cell cycle arrest at the G2/M phase, ultimately leading to cell death. nih.gov The most potent compound in one such study, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited significant antiproliferative activity against human cancer cell lines. nih.gov Thiazole-peptide hybrids like tubulysins are also known to act by depolymerizing microtubules and arresting cells in the G2/M phase. nih.gov

Table 2: Antiproliferative Activity of selected N,4-diaryl-1,3-thiazole-2-amine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (μM) |

|---|---|---|

| 10s | SGC-7901 | 0.36 |

| 10s | MGC-803 | 0.42 |

| 10s | Bcap-37 | 0.86 |

Compound 10s is N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This table is based on data from reference nih.gov.

Table 3: Inhibition of Tubulin Polymerization

| Compound | Concentration (μM) | Inhibition (%) |

|---|---|---|

| CA-4 | 2 | 68 |

| 10s | 2 | 62 |

CA-4 (Combretastatin A-4) is a known tubulin inhibitor used as a positive control. Compound 10s is N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This table is based on data from reference nih.gov.

General Receptor Binding Interactions

The diverse biological activities of thiazole derivatives are also a function of their ability to bind to a variety of cellular receptors. Studies have explored the interactions of thiazole-containing molecules with receptors in the central nervous system and those involved in inflammatory responses.

For example, a series of thiazole-carboxamide derivatives have been evaluated as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission in the brain. mdpi.com These compounds demonstrated potent inhibition of AMPAR-mediated currents, suggesting potential applications in neurological disorders characterized by excitotoxicity. mdpi.com

Furthermore, crystallographic studies of 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine, a compound structurally similar to the subject of this article, have provided insights into potential binding interactions. The analysis revealed the formation of intermolecular N—H···N hydrogen bonds, which are crucial for the stability of its crystal structure and indicative of the types of non-covalent interactions these molecules can form with biological macromolecules. nih.gov

Apoptosis Induction Mechanisms

The 2-aminothiazole (B372263) scaffold is a core component of many compounds designed as potential anticancer agents. nih.gov Research into various derivatives of this class has revealed that their cytotoxic effects are often mediated through the induction of apoptosis, or programmed cell death. The mechanisms are typically multifaceted, involving the activation of intrinsic and extrinsic apoptotic pathways.

Studies on various 2-aminothiazole derivatives have demonstrated their ability to initiate apoptosis through several key molecular events. A common mechanism involves the activation of caspases, which are crucial enzymes in the apoptotic cascade. For instance, certain 2-aminothiazole compounds have been shown to induce the cleavage of PARP1 (Poly [ADP-ribose] polymerase 1) and caspase-3, which are hallmark indicators of apoptosis. ukrbiochemjournal.orgukrbiochemjournal.org This activation leads to the systematic dismantling of the cell.

Furthermore, these compounds can modulate the balance of pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family. Investigations have shown that treatment with 2-aminothiazole derivatives can lead to an increased expression of pro-apoptotic proteins like Bax and Bim, while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.govukrbiochemjournal.orgukrbiochemjournal.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. nih.gov Some derivatives have also been found to increase the levels of the mitochondrion-specific endonuclease G (EndoG). ukrbiochemjournal.orgukrbiochemjournal.org

In addition to direct effects on apoptotic proteins, some 2-aminothiazole derivatives can induce cell cycle arrest, often at the G0/G1 or G2/M phases, which can precede the onset of apoptosis. nih.govresearchgate.net This cell cycle disruption prevents cancer cells from proliferating and can trigger apoptotic pathways. The induction of DNA single-strand breaks and subsequent DNA fragmentation is another mechanism through which these compounds exert their pro-apoptotic effects. ukrbiochemjournal.orgukrbiochemjournal.org

| Mechanism | Key Molecular Events | Observed Effects | References |

|---|---|---|---|

| Caspase Activation | Cleavage and activation of Caspase-3. | Initiation of the execution phase of apoptosis. | nih.govukrbiochemjournal.orgukrbiochemjournal.org |

| PARP1 Cleavage | Cleavage of PARP1 by active caspases. | Indicator of apoptosis and impairment of DNA repair. | ukrbiochemjournal.orgukrbiochemjournal.org |

| Modulation of Bcl-2 Family Proteins | Upregulation of Bax and Bim; downregulation of Bcl-2. | Disruption of mitochondrial membrane potential, promoting the intrinsic pathway. | nih.govukrbiochemjournal.orgukrbiochemjournal.org |

| Endonuclease G (EndoG) Release | Increased levels of mitochondrial EndoG. | Contributes to DNA fragmentation. | ukrbiochemjournal.orgukrbiochemjournal.org |

| Cell Cycle Arrest | Arrest at G0/G1 or G2/M phases. | Inhibition of cell proliferation, leading to apoptosis. | nih.govresearchgate.net |

| DNA Damage | Induction of single-strand breaks and DNA fragmentation. | Cellular damage triggering apoptosis. | ukrbiochemjournal.orgukrbiochemjournal.org |

Molecular Basis of Biological Selectivity

The biological selectivity of thiazole-based compounds, including their ability to preferentially target cancer cells over normal cells or to inhibit specific enzymes, is dictated by their molecular structure. The pattern of substituents on the thiazole and associated phenyl rings plays a critical role in determining their interaction with molecular targets.

Structure-activity relationship (SAR) studies on various series of thiazole derivatives have provided insights into the basis of their selectivity. For example, in a series of 2,4,5-trisubstituted pyrimidines featuring a thiazole ring, the introduction of a methyl group at the C-5 position of the pyrimidine (B1678525) was found to be optimal for achieving selectivity for cyclin-dependent kinase 9 (CDK9) over CDK2. cardiff.ac.uk This suggests that even small structural modifications can induce conformational changes that favor binding to the active site of one kinase over another. cardiff.ac.uk

The nature and position of substituents on the phenyl ring are also crucial. In one study on benzothiazole-phenyl analogs, trifluoromethyl groups on the aromatic ring were well-tolerated by the target enzymes, soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov The lipophilicity and electronic properties conferred by substituents like fluorine or chlorine can influence how the molecule fits into the hydrophobic pockets of a target protein's binding site. nih.govmdpi.com For instance, molecular docking studies of certain 2-phenylthiazole (B155284) derivatives revealed that the benzoxazole (B165842) core of the molecule could lie in a hydrophobic pocket of the target enzyme Sortase A, composed of specific amino acid residues like Ala118, Val166, and Ile182, leading to inhibitory activity. researchgate.net

| Structural Moiety | Modification | Impact on Selectivity | Target Example | References |

|---|---|---|---|---|

| Core Heterocycle | Introduction of a methyl group on an adjacent pyrimidine ring. | Enhanced selectivity for CDK9 over CDK2. | Cyclin-Dependent Kinases (CDKs) | cardiff.ac.uk |

| Phenyl Ring Substituents | Addition of trifluoromethyl groups. | Tolerated by target enzymes, influencing binding. | sEH/FAAH | nih.gov |

| Overall Molecular Shape | Specific arrangement of moieties creating an 'L-shape'. | Recognition and binding within a specific hydrophobic pocket. | Sortase A | researchgate.net |

| Substituent-Driven Conformation | Variations in substituents on the phenyl ring. | Differential inhibition between closely related enzymes. | Cholinesterases (AChE vs. BuChE) | researchgate.netsemanticscholar.org |

Advanced Derivatives and Hybrid Chemical Systems of Thiazole Amines

Hybrid Structures with Other Heterocyclic Systems

The fusion of the thiazole (B1198619) amine scaffold with other heterocyclic rings has led to the creation of diverse molecular architectures with a wide spectrum of biological activities. These hybrid structures often exhibit synergistic effects, surpassing the therapeutic potential of the individual components.

Pyrazoline-Thiazole and Pyrazole-Thiazole Hybrids

The combination of thiazole with pyrazole (B372694) or its dihydro variant, pyrazoline, has been a fruitful area of research, yielding compounds with significant pharmacological properties. ekb.egekb.eg These hybrid molecules are recognized for their potential as antimicrobial, anticancer, and anti-inflammatory agents. ekb.egrsc.org

The synthesis of these hybrids often involves multi-step reactions. For instance, pyrazoline-thiazole-pyridine hybrids have been synthesized starting from the Claisen-Schmidt condensation of a 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone with an appropriate aldehyde, followed by cyclization with hydrazine (B178648) hydrate. mdpi.com The reaction conditions can be tuned to achieve different derivatives, such as N-acetylated pyrazolines when glacial acetic acid is used as the medium. mdpi.com

Research has demonstrated that pyrazole-thiazole hybrids possess notable antimicrobial and antifungal activities. nih.govmdpi.com For example, certain pyrazole-thiazolidinones showed comparable activity to Ampicillin (B1664943) against E. coli, and high activity against C. albicans. nih.gov Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on both the pyrazole and thiazole rings play a crucial role in determining the biological potency. mdpi.com Some pyrazole-thiazole derivatives have been identified as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values below 0.2 μM. nih.gov The proposed mechanism of action for some of these compounds involves the inhibition of topoisomerase II and IV. nih.gov

| Hybrid Type | Biological Activity | Key Findings |

| Pyrazole-Thiazole | Antimicrobial | Potent against MRSA, with some compounds showing MBC values <0.2 μM. nih.gov |

| Pyrazoline-Thiazole | Anticancer | Moderate antitumor activity observed in screening against 60 cancer cell lines. nih.gov |

| Pyrazole-Thiazolidinone | Antifungal | High activity against C. albicans with a MIC of 12.5 μg/mL for some derivatives. nih.gov |

Pyridine-Thiazole Hybrids

The pyridine (B92270) ring is a common scaffold in numerous natural and synthetic biologically active compounds. nih.gov Its hybridization with the thiazole nucleus has resulted in derivatives with promising anticancer and antimicrobial activities. mdpi.comnih.govresearchgate.net

Synthesis of these hybrids can be achieved through various routes. One method involves the [2+3]-cyclocondensation reaction between a 1-(pyridin-2-yl)thiourea (B83643) and a dielectrophilic synthon like 2-chloroacetylacetone to form the core thiazole-pyridine structure, which can then be further modified. mdpi.com

A notable example is the synthesis of 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone, which has shown high antiproliferative activity against various tumor cell lines, including leukemia, with an IC50 value of 0.57 µM in HL-60 cells. mdpi.comnih.gov This compound exhibited selectivity for cancer cells over normal human cells. mdpi.comnih.gov The mechanism of action for some of these pyridine-thiazole derivatives may be linked to the induction of genetic instability in tumor cells and the inhibition of PARP1. mdpi.comnih.gov Furthermore, studies on hydrazonothiazole-based pyridine compounds have shown potent cytotoxicity against the A549 lung cancer cell line, with several compounds being more effective than the standard drug cisplatin. acs.orgfigshare.com

| Compound Class | Target | Noteworthy Activity |

| Pyridine-Thiazole Propenone | Cancer Cell Lines | IC50 of 0.57 µM against HL-60 leukemia cells. mdpi.comnih.gov |

| Hydrazonothiazole-Pyridine | A549 Lung Cancer | Several compounds showed greater efficacy than cisplatin. acs.orgfigshare.com |

| 4-Pyridine Thiazole Hybrids | Bacteria & Fungi | Potent antimicrobial activity, particularly against Bacillus cereus and Staphylococcus aureus. researchgate.net |

Imidazole-Thiazole Hybrids

The imidazole (B134444) ring is another key heterocyclic system present in many pharmaceuticals, known for a wide range of pharmacological activities including anticancer properties. nih.govnih.gov The hybridization of imidazole and thiazole moieties has led to the development of potent anticancer agents. nih.govfigshare.com

For instance, imidazothiazole-benzimidazole derivatives have been synthesized and evaluated as potential tubulin polymerization inhibitors. nih.gov Another study reported on imidazoles linked with a thiazole moiety that acted as orally active microtubule destabilizing anticancer agents. nih.gov One such compound, 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine, demonstrated a potent IC50 value of 0.05 μM against human gastric cancer cells. nih.gov The synthesis of these complex molecules can involve multi-step procedures, starting from precursor molecules and building the hybrid structure through cyclization and condensation reactions. figshare.com

| Hybrid System | Mechanism of Action | Biological Outcome |

| Imidazothiazole-Benzimidazole | Tubulin Polymerization Inhibition | Cytotoxicity against HeLa, A549, MCF-7, and DU145 cancer cell lines. nih.gov |

| Imidazole-Thiazole | Microtubule Destabilization | Potent activity against human gastric cancer cells (IC50 = 0.05 μM). nih.gov |

| Thiazole-Benzimidazole | EGFR Kinase Inhibition | Potent cytotoxicity against MCF-7 breast cancer cells (IC50 = 5.96 μM). nih.gov |

Chalcone-Thiazole Conjugates

Chalcones, characterized by an α,β-unsaturated ketone system, are well-known pharmacophores with a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.govrjpn.orgdntb.gov.ua The conjugation of chalcones with a thiazole moiety has produced hybrid molecules with enhanced therapeutic potential. nih.govnih.govresearchgate.net

The synthesis of thiazole-chalcone hybrids is typically achieved through the Claisen-Schmidt condensation of a thiazole-containing ketone with an appropriate aromatic aldehyde. nih.govnih.gov This reaction allows for the introduction of various substituents on the aromatic rings, enabling the fine-tuning of the molecule's biological activity. mdpi.com

These conjugates have demonstrated significant antimicrobial activity, with many compounds showing better antibacterial properties than ampicillin and streptomycin. dntb.gov.uanih.gov They have also exhibited potent antifungal activity, often exceeding that of reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov Docking studies suggest that the antibacterial action of these compounds may be due to the inhibition of DNA gyrase, GyrB, and MurA. dntb.gov.uanih.gov In the realm of anticancer research, certain thiazole-chalcone hybrids have shown promising antiproliferative activity against prostate cancer cell lines, with IC50 values lower than the standard drug methotrexate. mdpi.com

| Chalcone-Thiazole Derivative | Biological Target/Activity | Key Result |

| 2,4-dichlorophenyl substituted | Antitubercular | MIC of 4.41 µM, more potent than pyrazinamide. nih.gov |

| 2-thiazolyl substituted | Antiproliferative (Prostate Cancer) | IC50 of 6.86 ± 1 µM against DU-145 cells. mdpi.com |

| General Thiazole-Chalcones | Antimicrobial | Broad-spectrum activity, often superior to standard antibiotics. nih.govnih.gov |

Thiazolidinone-Thiazole Conjugates

Thiazolidinones are another important class of heterocyclic compounds recognized for their diverse pharmacological activities, particularly as antimicrobial agents. nih.govnih.govacs.org When conjugated with a thiazole ring, the resulting hybrid structures often exhibit potent and broad-spectrum antimicrobial properties. scielo.br

The synthesis of these conjugates can be accomplished by reacting a thiazole-containing imine with a thiol-containing acid, such as thioglycolic acid. A common route involves reacting a 2-iminothiazole derivative with various aryl aldehydes to create an intermediate, which is then cyclized to form the thiazolidinone ring. scielo.br

Studies have shown that these conjugates are active against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govscielo.br For example, a series of 2-[(4,5-diphenylthiazol-2-yl)imino]-thiazolidin-4-one derivatives showed significant antimicrobial activity. scielo.br Specific substitutions, such as a 2,6-dichlorobenzylidene group, resulted in the most active compounds against bacterial species like K. pneumoniae. scielo.br The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial enzymes. nih.gov

| Substituent on Thiazolidinone Ring | Target Organism | MIC Value |

| 2,6-dichlorobenzylidene | Klebsiella pneumoniae | 62.5 µg/ml scielo.br |

| 2,6-dihydroxybenzylidene | Escherichia coli | <31.25 µg/ml scielo.br |

| (1H-pyrrol-2-yl)methylene | Candida glabrata | 31.25 µg/ml scielo.br |

Thiadiazole-Thiazole Analogs

Thiadiazole rings, like thiazoles, are sulfur and nitrogen-containing heterocycles that are frequently incorporated into medicinally important molecules. The creation of hybrid molecules containing both a thiazole and a thiadiazole ring has been explored to develop new therapeutic agents.

While specific research on thiadiazole-thiazole analogs derived from 5-(3-Fluorophenyl)-1,3-thiazol-2-amine is limited, related studies provide insights into their potential. For example, the synthesis of novel chalcone (B49325) derivatives containing a 2,5,6-trisubstituted imidazothiadiazole core has been reported. mdpi.com These compounds were synthesized using Vilsmeier–Haack and Claisen–Schmidt reactions, demonstrating a feasible synthetic pathway for such hybrid systems. mdpi.com Other research has focused on synthesizing various heterocyclic systems, including those containing thiazole and thiophene (B33073), from benzothiazole (B30560) precursors, which have shown promising antimicrobial activities. nih.gov These studies underscore the potential of combining different sulfur-containing heterocycles to generate compounds with valuable biological properties.

Oxadiazole-Thiazole Analogs

The hybridization of thiazole with other heterocyclic systems, such as oxadiazole, is a strategy to create novel molecular entities with potentially synergistic or enhanced biological activities. The 1,3,4-oxadiazole (B1194373) ring, like the thiazole ring, is a privileged scaffold in medicinal chemistry. The synthesis of such hybrids often involves multi-step reactions starting from a core thiazole or an appropriate precursor.

For instance, a general approach to synthesizing oxadiazole-thiadiazole hybrids, which shares synthetic principles with oxadiazole-thiazole analogs, begins with a starting heterocycle that is elaborated to incorporate a hydrazide functional group. nih.gov This hydrazide is then cyclized with an agent like carbon disulfide to form the 1,3,4-oxadiazole-2-thiol (B52307) ring. nih.gov This thiol can be further functionalized. While direct synthesis from this compound is not explicitly detailed in the provided research, analogous pathways can be conceptualized. A hypothetical synthetic route could involve converting the 2-amino group of the thiazole into a hydrazide, followed by cyclization to form the oxadiazole ring, thus linking the two heterocyclic systems.

Research on related 1,3,4-thiadiazole (B1197879) derivatives, which are structurally similar to thiazoles, highlights their broad-spectrum biological activities. nih.govnih.gov The synthesis of compounds like 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine is achieved through the reaction of 3-fluorobenzoic acid with thiosemicarbazide, demonstrating a straightforward method for creating the core phenyl-heterocycle structure. nih.gov This foundational knowledge is crucial for designing synthetic pathways to more complex hybrid molecules.

Thiourea-Thiazole Derivatives

Thiourea (B124793) derivatives of thiazoles are a well-explored class of compounds with a wide array of biological activities, including antimicrobial and antitubercular properties. nih.govmdpi.com The synthesis typically involves the reaction of a 2-aminothiazole (B372263) derivative with an appropriate isothiocyanate. semanticscholar.org This reaction is generally straightforward and allows for the introduction of diverse substituents.

For example, the reaction of 2-aminothiazole with phenyl isothiocyanate can produce N-phenylthiourea derivatives. semanticscholar.org This methodology is directly applicable to this compound, which could be reacted with various aryl or alkyl isothiocyanates to generate a library of thiourea-thiazole derivatives.

Studies have shown that the nature of the substituent on the thiourea moiety significantly influences biological activity. For instance, research on thiazolyl-thiourea derivatives revealed that compounds bearing 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl groups exhibited significant inhibitory effects against Gram-positive cocci, with MIC values ranging from 2 to 32 µg/mL. mdpi.com Another study identified 5-(4-chlorophenyl)- and 5-(4-fluorophenyl)-1,3,4-thiadiazole 3-substituted thioureas as potent agents against M. tuberculosis H37Rv, with MIC values around 11 µM. nih.gov These findings underscore the potential of halogenated phenyl rings, similar to the 3-fluorophenyl group in the title compound, for enhancing antimicrobial activity.

Table 2: Research Findings on Thiourea-Thiazole and Related Derivatives

| Derivative Class | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 1-Aryl-3-(1,3-thiazol-2-yl)thioureas | Antibacterial (Gram-positive cocci) | Halogenated phenyl groups were crucial for activity; MIC values ranged from 2 to 32 µg/mL. | mdpi.com |

| 5-Aryl-1,3,4-thiadiazole-thioureas | Antitubercular (M. tuberculosis H37Rv) | 5-(4-chlorophenyl) and 5-(4-fluorophenyl) analogs were highly active (MIC ≈ 11 µM). | nih.gov |

This table presents data from various thiourea-thiazole and bioisosteric thiadiazole structures to highlight the research trends in this area.

Scaffold Hopping and Bioisosteric Replacements in Thiazole Research

Scaffold hopping is a key strategy in medicinal chemistry used to identify novel core structures (scaffolds) that maintain or improve the biological activity of a known active compound while offering a different and potentially more favorable intellectual property, pharmacokinetic, or safety profile. nih.gov Bioisosteric replacement, a related concept, involves substituting an atom or group with another that has broadly similar physicochemical properties, with the goal of retaining biological activity while modifying other characteristics. cambridgemedchemconsulting.comsci-hub.senih.gov

In the context of this compound, both the thiazole ring and the 3-fluorophenyl group are candidates for such modifications.

Thiazole Ring Replacements: The 2-aminothiazole core can be replaced by other five- or six-membered heterocycles known to be bioisosteres. For example, rings like 1,3,4-thiadiazole, pyridine, or pyrimidine (B1678525) could be explored. The choice of replacement depends on maintaining the key electronic and steric interactions with the biological target. The development of novel heteroaromatic systems, such as 2H-thiazolo[4,5-d] researchgate.netnih.govnih.govtriazole, provides new building blocks for scaffold hopping strategies. nih.govrsc.org

Fluorophenyl Group Replacements: The 3-fluorophenyl moiety can be replaced with other substituted aromatic or heteroaromatic rings. Classical bioisosteres for a phenyl ring include thiophene and pyridine. cambridgemedchemconsulting.com The fluorine atom itself is often considered a bioisostere of a hydrogen atom or a hydroxyl group, but its high electronegativity imparts unique electronic properties. sci-hub.se Replacing the 3-fluorophenyl group with, for example, a pyridyl or thiophene ring could alter properties like solubility, metabolism, and target engagement.

The application of these strategies allows chemists to systematically explore the chemical space around a lead compound to optimize its drug-like properties.

Multivalent and Dimeric Thiazole Systems

The development of multivalent and dimeric compounds is a strategy to enhance binding affinity and selectivity for biological targets. This approach is based on the principle that linking two or more ligand molecules can lead to a significant increase in avidity due to cooperative binding effects, especially if the target has multiple binding sites in close proximity.

While specific research on dimeric systems derived from this compound is not prominent in the provided results, the synthesis of bis-thiazole derivatives is a known area of investigation. tandfonline.com For example, bis-thiazole derivatives have been synthesized and studied for their anticancer properties. tandfonline.com The synthesis of these compounds can involve reacting a bis-thiourea intermediate with phenacyl bromides to form two thiazole rings within the same molecule. tandfonline.com

Another approach involves creating molecules with two linked thiazole units separated by a flexible or rigid linker. The nature and length of the linker are critical for achieving the optimal spatial orientation for bivalent binding. Such strategies could be applied to this compound by designing linkers that connect two molecules through their amino groups or by functionalizing the phenyl ring. The exploration of such dimeric systems represents a promising avenue for discovering compounds with novel pharmacological profiles.

Future Research Directions and Emerging Paradigms for 5 3 Fluorophenyl 1,3 Thiazol 2 Amine Research

Rational Design Strategies for Novel Thiazole-Based Therapeutic Agents

The future development of derivatives from 5-(3-Fluorophenyl)-1,3-thiazol-2-amine will heavily rely on rational design strategies to create novel therapeutic agents with high specificity and efficacy. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two key paradigms that will guide these efforts.

SBDD will be instrumental when the three-dimensional structure of a biological target is known. For instance, the 2-aminothiazole (B372263) scaffold has been successfully used to develop potent kinase inhibitors. acs.orgnih.gov A prime example is Dasatinib, a dual BCR-ABL and Src family kinase inhibitor. researchgate.net By identifying a relevant kinase or other enzyme target, researchers can use the crystal structure of the target to computationally dock analogs of this compound into the active site. This approach allows for the design of modifications that enhance binding affinity and selectivity by forming specific interactions, such as hydrogen bonds or hydrophobic contacts, with key residues. biointerfaceresearch.com For example, designing analogs to target enzymes like human lactate (B86563) dehydrogenase A (hLDHA), which is overexpressed in many cancers, could be a viable strategy. acs.org

In the absence of a known target structure, LBDD strategies will be employed. This involves building a pharmacophore model based on a set of molecules known to be active. Starting with the this compound core, a library of derivatives could be synthesized and screened. The resulting structure-activity relationship (SAR) data would then be used to construct a model that defines the essential steric and electronic features required for biological activity. nih.gov This model would then guide the design of new compounds with a higher probability of success.

Optimization of Potency and Selectivity through Further Structural Modification

Systematic structural modification of the this compound scaffold is a critical step toward optimizing biological activity and achieving selectivity for a desired target. Modifications can be explored at three primary locations: the 2-amino group, the thiazole (B1198619) core, and the 3-fluorophenyl ring.

2-Amino Group: Acylation or substitution of the 2-amino group has been a fruitful strategy for modulating the activity of thiazole derivatives. nih.govnih.gov For example, converting the amine to various amides or ureas can introduce new hydrogen bond donors and acceptors, potentially enhancing target engagement. nih.gov

Thiazole Core: While the subject compound is substituted at the 5-position, the 4-position remains available for modification. Introducing small alkyl or other functional groups at this position could influence the molecule's orientation within a binding pocket and impact its pharmacokinetic properties. nih.gov

3-Fluorophenyl Ring: The phenyl ring offers extensive opportunities for modification to explore SAR. The fluorine atom at the meta position already influences the electronic properties and metabolic stability of the ring. Further substitutions could be explored at the ortho and para positions. Adding electron-withdrawing or electron-donating groups, or groups that can participate in hydrogen bonding, could significantly alter potency and selectivity. nih.gov

The table below outlines potential modifications and their rationale, based on established principles in medicinal chemistry applied to thiazole-based compounds.

| Modification Site | Proposed Modification | Rationale for Potential Improvement | Relevant Precedent/Example |

| 2-Amino Group | Acylation with various carboxylic acids (e.g., addition of an N-acetyl or N-benzoyl group) | Introduce hydrogen bond acceptors; modulate solubility and cell permeability. | Development of potent kinase inhibitors often involves amide linkages at this position. nih.govnih.gov |

| 2-Amino Group | Formation of Schiff bases with aldehydes | Create more complex structures for exploring larger binding pockets; potential for metal chelation. medmedchem.com | Schiff base derivatives of 2-aminothiazoles have shown a wide range of biological activities. medmedchem.com |

| Thiazole Ring (C4) | Introduction of a methyl or ethyl group | Fill small hydrophobic pockets in the target's active site; improve metabolic stability. | SAR studies on CDK inhibitors showed that substitution at the thiazole core impacts potency. nih.gov |

| Phenyl Ring | Addition of a hydroxyl or methoxy (B1213986) group at the para-position | Introduce hydrogen bonding capability; alter electronic properties and metabolic pathways. | Methoxy groups on phenyl rings have been shown to enhance anticancer activity in some thiazole series. nih.gov |

| Phenyl Ring | Bioisosteric replacement of the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring | Modulate ADME properties (e.g., solubility, protein binding); introduce new hydrogen bonding vectors. | Heteroaryl rings are commonly used to optimize pharmacokinetics and target interactions. acs.org |

These targeted modifications, guided by iterative cycles of design, synthesis, and biological testing, will be essential for transforming the lead compound into a potent and selective therapeutic candidate.

Exploration of New Biological Targets and Pathways for Thiazole Compounds

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a wide range of biological targets. researchgate.net While the initial biological activity of this compound might be unknown, a key future direction is to screen it and its derivatives against a diverse panel of targets to uncover novel therapeutic applications.

Numerous biological activities have been reported for 2-aminothiazole derivatives, suggesting a wealth of potential targets to explore. mdpi.comresearchgate.net These include:

Kinases: A significant number of kinase inhibitors are based on the 2-aminothiazole scaffold, targeting enzymes like cyclin-dependent kinases (CDKs), Src kinases, and BRAF. nih.govnih.govnih.govnih.gov Screening against a broad kinase panel could identify novel anticancer or anti-inflammatory applications.

Enzymes: Thiazole derivatives have been developed as inhibitors of various enzymes, including phosphodiesterase type 5 (PDE5), cyclooxygenases (COX-1/COX-2), and cholinesterases. rsc.orgnih.gov This suggests potential applications in cardiovascular disease, inflammation, and neurodegenerative disorders like Alzheimer's disease. nih.gov

Receptors: The scaffold has been used to develop agents that modulate receptor activity, highlighting its versatility.

Antimicrobial Targets: The thiazole ring is a component of many compounds with antibacterial and antifungal properties, suggesting that derivatives could be developed to combat infectious diseases. ijpsjournal.comnih.gov

A tiered screening approach could be employed, starting with broad phenotypic screens (e.g., cancer cell proliferation assays) and then moving to more specific, target-based assays for hits that emerge. This systematic exploration could reveal unexpected biological activities and open up new therapeutic avenues for this compound class.

Advanced Synthetic Methodologies for Sustainable Thiazole Synthesis

The advancement of research on this compound and its derivatives will depend on efficient and sustainable synthetic methods. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea (B124793), remains a foundational method. tandfonline.commdpi.com However, modern organic synthesis is increasingly focused on "green chemistry" principles, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Future synthetic efforts should incorporate these advanced methodologies:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products compared to conventional heating. medmedchem.comjusst.orgresearchgate.net This high-speed method is ideal for rapidly generating libraries of analogs for SAR studies.

One-Pot, Multi-Component Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates improves efficiency and reduces solvent waste. Green, one-pot methods for synthesizing substituted Hantzsch thiazole derivatives have been successfully developed. mdpi.combepls.com

Green Catalysts and Solvents: There is a growing emphasis on replacing traditional catalysts and solvents with more environmentally benign alternatives. This includes the use of organocatalysts like asparagine, reusable solid-supported catalysts, and green solvents such as water or ethanol. tandfonline.comtandfonline.com For example, methods using aqueous extracts from plant materials like neem leaves have been reported for 2-aminothiazole synthesis. tandfonline.com The use of trichloroisocyanuric acid (TCCA) as a safe and sustainable halogen source to replace toxic reagents like iodine is another promising approach. rsc.org

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient technique that can promote reactions at room temperature, shortening reaction times and improving yields in a sustainable manner. mdpi.com

Adopting these modern synthetic strategies will not only be more environmentally responsible but will also accelerate the drug discovery process by enabling faster and more efficient production of new chemical entities based on the this compound core.

Integration of Computational and Experimental Approaches in Thiazole Drug Discovery

The synergy between computational (in silico) and experimental (in vitro/in vivo) methods is a paradigm of modern drug discovery that will be essential for advancing research on this compound. This integrated approach creates a highly efficient feedback loop that accelerates the identification and optimization of lead compounds.

The workflow typically begins with computational studies to guide experimental work. Molecular docking can be used to predict how different analogs of the parent compound might bind to a specific biological target, helping to prioritize which compounds to synthesize. biointerfaceresearch.comnih.govmdpi.com For instance, docking studies can reveal key interactions and suggest modifications to improve binding affinity. mdpi.com Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted ligand-protein complexes over time, providing deeper insight into the binding mode. nih.govnih.gov

Once promising candidates are identified computationally, they are synthesized and subjected to experimental validation. In vitro assays are used to measure their actual biological activity (e.g., enzyme inhibition, cell viability), which confirms or refutes the computational predictions. mdpi.com The experimental data, particularly SAR findings, are then fed back into the computational models to refine them, leading to more accurate predictions in the next round of design. nih.gov This iterative cycle of prediction, synthesis, and testing significantly reduces the number of compounds that need to be made and screened, saving time and resources. Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions can be performed early in the process to flag compounds with potentially poor drug-like properties, allowing researchers to focus on candidates with a higher chance of success in later developmental stages. nih.govjusst.org

Q & A

Q. Example Protocol :

React 3-fluorophenyl thiourea with α-bromoacetophenone in ethanol under reflux.

Isolate the crude product via filtration and purify by recrystallization (ethanol/water).

Confirm structure via -NMR (e.g., aromatic protons at δ 7.2–7.8 ppm) and mass spectrometry.

Basic: How is the crystal structure of this compound determined, and what key parameters are reported?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous thiadiazol-2-amine derivatives, SC-XRD data revealed a planar thiadiazole ring with a dihedral angle of 5.2° between the fluorophenyl and heterocyclic rings. Key metrics include:

- Crystallographic Data : Space group , unit cell dimensions .

- Refinement : -factor = 0.047, -factor = 0.124 .

- Hydrogen Bonding : N–H···N interactions stabilize the lattice, with bond lengths of ~2.8–3.0 Å .

Advanced: How can researchers resolve contradictions in crystallographic data for fluorophenyl-substituted thiazoles?

Discrepancies in bond lengths or angles may arise from dynamic disorder or solvent effects. Use SHELXL for refinement, applying constraints (e.g., ISOR, DELU) to manage anisotropic displacement parameters. For example, in a related 1,3,4-thiadiazole derivative, disorder in the fluorophenyl group was resolved by partitioning the occupancy ratio (60:40) and refining with free variables . Cross-validation with spectroscopic data (e.g., -NMR) is critical to confirm substituent positioning.

Case Study :

In 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, conflicting -factors (initially >0.10) were resolved by re-examining diffraction images for twinning and applying the TWIN/BASF command in SHELXL .

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

Yield optimization focuses on:

- Catalyst Selection : Use Cu(I) or Pd(0) catalysts for Suzuki-Miyaura coupling of fluorophenyl boronic acids to thiazole precursors.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction ion-exchange chromatography to remove trace metals .

- Temperature Control : Stepwise heating (60°C → 120°C) minimizes side reactions like defluorination.

Q. Mechanistic Insight :

- Hydrogen Bonding : Fluorine interacts with Tyr-659 in mGluR5’s active site.

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving bioavailability .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Common impurities include dehalogenated byproducts (e.g., phenyl-thiazol-2-amine) and oxidation products (e.g., sulfoxides). Use UPLC-MS/MS with a C18 column (ACQUITY UPLC® BEH, 1.7 µm) for separation. Calibrate against reference standards spiked at 0.1–1.0% levels. For example, a study on 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine achieved a detection limit of 0.05% for related substances .

Q. Example Method :

- Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).

- Gradient: 5% B → 95% B over 10 min.

- MS Detection: ESI+ mode, m/z 235.1 [M+H].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products